Cas no 366457-53-6 (2-Pyridinecarboximidamide,N-methyl-)

2-Pyridinecarboximidamide, N-methyl-, is a chemically stable amidine derivative with a pyridine backbone, offering versatile reactivity in organic synthesis. Its structure features a reactive imidamide group adjacent to a nitrogen-containing heterocycle, making it valuable for constructing complex molecules, particularly in pharmaceutical and agrochemical applications. The N-methyl substitution enhances solubility and modulates electronic properties, facilitating its use as an intermediate in nucleophilic or electrophilic reactions. This compound is particularly useful in the preparation of heterocyclic compounds and as a ligand in coordination chemistry. Its well-defined reactivity profile and compatibility with various reaction conditions make it a reliable choice for research and industrial applications.
2-Pyridinecarboximidamide,N-methyl- structure
366457-53-6 structure
Product Name:2-Pyridinecarboximidamide,N-methyl-
CAS No:366457-53-6
MF:C7H9N3
MW:135.166460752487
CID:297430
PubChem ID:528153
Update Time:2025-11-01

2-Pyridinecarboximidamide,N-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridinecarboximidamide,N-methyl-
    • 2-Pyridinecarboximidamide,N-methyl-(9CI)
    • SCHEMBL22872697
    • AKOS012483760
    • EN300-3432243
    • SCHEMBL10157708
    • SCHEMBL2931559
    • N-Methyl-2-pyridinecarboximidamide
    • 366457-53-6
    • N'-methylpyridine-2-carboximidamide
    • DTXSID601297939
    • Inchi: 1S/C7H9N3/c1-9-7(8)6-4-2-3-5-10-6/h2-5H,1H3,(H2,8,9)
    • InChI Key: AOXRCUZMJRAEQZ-UHFFFAOYSA-N
    • SMILES: N1C=CC=CC=1/C(/N)=N/C

Computed Properties

  • Exact Mass: 135.07977
  • Monoisotopic Mass: 135.079647300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 51.3Ų

Experimental Properties

  • PSA: 48.77

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Additional information on 2-Pyridinecarboximidamide,N-methyl-

Comprehensive Overview of 2-Pyridinecarboximidamide,N-methyl- (CAS No. 366457-53-6): Properties, Applications, and Research Insights

2-Pyridinecarboximidamide,N-methyl- (CAS No. 366457-53-6) is a specialized organic compound belonging to the pyridine derivative family. Its molecular structure features a pyridine ring substituted with a N-methylcarboximidamide group, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound's unique imidamide functionality has garnered attention for its potential in drug discovery, particularly in modulating enzyme activity and receptor binding.

In recent years, the demand for pyridine-based compounds like 2-Pyridinecarboximidamide,N-methyl- has surged due to their versatility in synthesizing heterocyclic scaffolds. Researchers frequently search for "pyridine derivatives in medicinal chemistry" or "CAS 366457-53-6 applications," reflecting its relevance in developing targeted therapies. This compound's N-methyl modification enhances its metabolic stability, a critical factor in optimizing bioavailability—a trending topic in AI-driven drug design.

The synthesis of 2-Pyridinecarboximidamide,N-methyl- typically involves nucleophilic substitution or condensation reactions, with yields optimized through catalytic methods. Analytical techniques such as HPLC and NMR spectroscopy are employed to verify purity, addressing common queries like "how to characterize pyridine derivatives." Its solubility profile (moderate in polar solvents) makes it suitable for high-throughput screening, aligning with industry demands for fragment-based drug discovery.

Beyond pharmaceuticals, 366457-53-6 is explored in material science for designing ligands in coordination chemistry. Searches for "pyridine ligands for metal complexes" highlight its role in developing catalysts and sensors. Environmental considerations are also pivotal; studies focus on its biodegradation pathways, responding to queries like "green chemistry approaches for pyridine synthesis."

Future research directions for 2-Pyridinecarboximidamide,N-methyl- may include structure-activity relationship (SAR) studies and computational modeling, leveraging machine learning to predict novel applications. Its patent landscape reveals growing IP filings, particularly in kinase inhibitor development—a hotspot in oncology research. This underscores the compound's potential to address unmet medical needs while adhering to sustainable synthesis principles.

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